Ex Vivo Antileishmanial Screening Hit: Inclusion in ELEC Model Hit Set vs. Compound Library Baseline
In a medium-throughput ex vivo lymph node explant culture (ELEC) screen of 334 compounds against Leishmania major intracellular amastigotes, this compound (ChemBridge ID 6406246) was among the 119 hits identified (35.6% hit rate for the library), indicating detectable antileishmanial activity in a physiologically relevant model that incorporates the host immune microenvironment [1]. The ELEC system was demonstrated to recapitulate drug efficacy comparable to that measured in peritoneal macrophage infection models for known antileishmanial agents, confirming the translational relevance of hits identified in this assay [1].
| Evidence Dimension | Inclusion as a screening hit vs. non-hit compounds in L. major ex vivo assay |
|---|---|
| Target Compound Data | Identified as a hit (among 119 hits out of 334 total compounds screened; hit rate = 35.6%) [1] |
| Comparator Or Baseline | Library baseline: 334 diverse compounds screened; 215 compounds (64.4%) were inactive; 24 compounds (7.2%) achieved an in vitro therapeutic index (IVTI = CC50/EC50) > 100 [1] |
| Quantified Difference | The compound was within the active hit set; 85% of hits were confirmed by EC50 determination. The screening identified 24 compounds (7.2% of library) with IVTI > 100 and 19 compounds with EC50 < 1 µM [1]. |
| Conditions | Ex vivo lymph node explant culture (ELEC) from L. major-infected BALB/c mice; 100,000 cells/well; 48 h incubation at 34°C, 5% CO2; compound concentrations tested from 0.03 to 20 µM; luminescence-based readout [1] |
Why This Matters
Confirmation as a screening hit in an ex vivo disease-relevant model provides a quantitative rationale for procuring this specific compound for antileishmanial lead optimization, as the ELEC system incorporates host immune factors known to influence drug efficacy that are absent in axenic amastigote assays.
- [1] Peniche AG, Osorio Y, Renslo AR, Frantz DE, Melby PC, Travi BL. Development of an Ex Vivo Lymph Node Explant Model for Identification of Novel Molecules Active against Leishmania major. Antimicrob Agents Chemother. 2014;58(1):78-87. doi:10.1128/AAC.00887-13. View Source
